[2,4'-Bipyridin]-3-ylmethanamine
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Overview
Description
[2,4’-Bipyridin]-3-ylmethanamine: is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Mechanism of Action
Target of Action
It’s worth noting that bipyridine compounds are often used in the field of chemistry due to their ability to act as ligands, forming complexes with metal ions
Mode of Action
It’s known that the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor
Biochemical Pathways
The specific biochemical pathways affected by [2,4’-Bipyridin]-3-ylmethanamine are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help us understand how a compound like [2,4’-Bipyridin]-3-ylmethanamine might interact with various biological systems.
Pharmacokinetics
A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), has been identified as a highly selective, cns penetrant, potent aak1 inhibitor with excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat
Action Environment
The action of [2,4’-Bipyridin]-3-ylmethanamine, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds, among others. Understanding how these factors influence the action of [2,4’-Bipyridin]-3-ylmethanamine can help optimize its use and potentially improve its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of [2,4’-Bipyridin]-3-ylmethanamine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product is typically achieved through recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, [2,4’-Bipyridin]-3-ylmethanamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing various biochemical pathways .
Medicine: In medicine, derivatives of [2,4’-Bipyridin]-3-ylmethanamine are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: Industrially, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of new materials with unique properties .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor for the synthesis of paraquat, a herbicide.
3,3’-Bipyridine: Studied for its potential in medicinal chemistry.
Uniqueness: [2,4’-Bipyridin]-3-ylmethanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications where precise control over coordination chemistry is required .
Biological Activity
[2,4'-Bipyridin]-3-ylmethanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with the Janus kinase 1 (JAK1) enzyme. JAK1 is crucial in the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Inhibition of JAK1 can lead to:
- Reduced Inflammation : By blocking this pathway, the compound may mitigate inflammatory responses.
- Anticancer Activity : The inhibition of JAK1 has been linked to the suppression of tumor growth in various cancer models.
Pharmacokinetics
Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by its solubility and stability in biological systems. The compound is metabolized primarily in the liver, where it may form active metabolites that contribute to its biological effects. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 4-6 hours |
Bioavailability | ~30% |
Metabolism | Hepatic |
Excretion | Urinary (primarily) |
Anticancer Effects
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it induces apoptosis in cancer cell lines through the modulation of key signaling pathways associated with cell survival and proliferation. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Ranged from 10 µM to 25 µM depending on the cell line.
Anti-inflammatory Effects
The compound's ability to inhibit JAK1 also suggests potential applications in treating inflammatory diseases. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Method : Cells were treated with varying concentrations (0, 5, 10, 20 µM) for 48 hours.
- Results : Significant reduction in cell viability at concentrations above 10 µM (p < 0.05).
-
Inflammation Model :
- Objective : Assess anti-inflammatory effects in a mouse model induced by LPS.
- Method : Mice were treated with this compound (5 mg/kg).
- Results : Decreased serum levels of IL-6 and TNF-alpha compared to control (p < 0.01).
Properties
IUPAC Name |
(2-pyridin-4-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJIFXLXYCLKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.